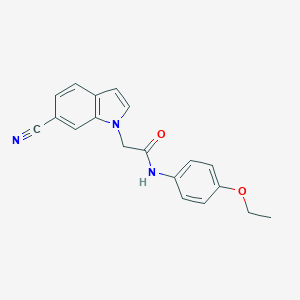
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of Janus kinases (JAKs) that play a crucial role in the regulation of immune system function, hematopoiesis, and inflammation.
作用机制
CYT387 selectively inhibits JAK1 and JAK2, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, CYT387 blocks the activation of downstream signaling pathways, including the signal transducers and activators of transcription (STATs) and the mitogen-activated protein kinase (MAPK) pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CYT387 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. In preclinical studies, CYT387 has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. CYT387 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In clinical trials, CYT387 has been shown to improve symptoms and quality of life in patients with myelofibrosis.
实验室实验的优点和局限性
The advantages of using CYT387 in lab experiments include its high selectivity and potency as a JAK inhibitor, its ability to inhibit multiple cytokine signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using CYT387 in lab experiments include its high cost, limited availability, and potential off-target effects.
未来方向
For research on CYT387 include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other targeted agents. Additionally, further studies are needed to investigate the long-term safety and efficacy of CYT387 in larger patient populations and to explore its potential applications in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that selectively targets JAK1 and JAK2 and has potential therapeutic applications in various diseases. The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent and a catalyst. CYT387 has been extensively studied for its biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. The advantages and limitations of using CYT387 in lab experiments have been discussed, and future directions for research on CYT387 have been identified.
合成方法
The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is purified by column chromatography to obtain CYT387 in high yield and purity.
科学研究应用
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, CYT387 has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving immune system function. Clinical trials have also demonstrated the safety and efficacy of CYT387 in treating myelofibrosis, a rare blood cancer.
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-17-7-5-16(6-8-17)21-19(23)13-22-10-9-15-4-3-14(12-20)11-18(15)22/h3-11H,2,13H2,1H3,(H,21,23) |
InChI 键 |
DCWLFMALPNLMGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-Methoxyphenyl)-3,4-diphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B296067.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)
![Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)
![2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)
![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
![2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
![5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)


![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)